p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD), also known as cyclohexyl(4-fluorophenyl)(3-piperidinopropyl)silanol, is a synthetic compound primarily utilized in scientific research for its antimuscarinic properties. [, ] It acts as a muscarinic receptor antagonist, exhibiting varying affinities for different muscarinic receptor subtypes (M1, M2, M3, M4, M5). [, ] p-F-HHSiD has been instrumental in characterizing and differentiating these subtypes in various tissues and organs, contributing significantly to our understanding of muscarinic receptor pharmacology. [, , , , , , , , , , , , , , , , , , , , , ]
Related Compounds
Hexahydro-Sila-Difenidol (HHSiD)
Compound Description: Hexahydro-sila-difenidol (HHSiD) is a muscarinic antagonist with similar affinity for M1 and M3 receptors but lower affinity for the M2 receptor subtype. It is structurally very similar to p-F-HHSiD, lacking only the fluorine substitution on the phenyl ring.
Relevance: HHSiD is the parent compound of p-F-HHSiD. The addition of the fluorine atom in p-F-HHSiD modifies its receptor subtype selectivity, conferring a slightly greater preference for M3 over M1 receptors.
p-Fluoro-Hexahydro-Difenidol (p-F-HHD)
Compound Description: p-Fluoro-hexahydro-difenidol (p-F-HHD) is the carbon analogue of p-F-HHSiD. It exhibits a higher affinity for M1 and M3 receptors over M2 receptors.
Relevance: p-F-HHD is structurally analogous to p-F-HHSiD, with a carbon atom replacing the silicon atom in the central chain. Interestingly, both p-F-HHD and p-F-HHSiD derivatives with modified cyclic amino groups show higher affinity for M1 and M3 receptors compared to M2 receptors, highlighting the impact of the cyclic amino group on receptor subtype selectivity.
Compound Description: Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b) is a potent muscarinic antagonist with a preference for the M3 receptor subtype. It is structurally similar to HHSiD and p-F-HHSiD, but with a 2-methylimidazol-1-yl group replacing the piperidin-1-yl group.
Relevance: This compound represents a structural modification of p-F-HHSiD with the piperidin-1-yl group replaced by a 2-methylimidazol-1-yl group. This change results in a significant increase in affinity for all muscarinic receptor subtypes, particularly for M3.
Compound Description: Cyclohexyl(4-fluorophenyl)[3-(2-methylimidazol-1-yl)propyl]silanol (5b) is a derivative of p-F-HHSiD, with the piperidin-1-yl group replaced by a 2-methylimidazol-1-yl group. It exhibits high affinity for M1, M2, M3, M4, and M5 receptors with a preference for M3.
Relevance: This compound represents another derivative of p-F-HHSiD with the 2-methylimidazol-1-yl group replacing the piperidin-1-yl group. Similar to compound 4b, this modification increases the affinity for all muscarinic receptor subtypes while maintaining a preference for M3.
Atropine
Compound Description: Atropine is a non-selective muscarinic antagonist, binding with high affinity to all muscarinic receptor subtypes.
Relevance: Atropine is frequently used as a reference compound in studies evaluating the muscarinic antagonist activity of other compounds, including p-F-HHSiD.
Pirenzepine
Compound Description: Pirenzepine is a muscarinic antagonist with a preference for the M1 receptor subtype.
Relevance: Pirenzepine is often used in conjunction with p-F-HHSiD and other subtype-selective antagonists to investigate the specific roles of different muscarinic receptor subtypes in various physiological processes.
Methoctramine
Compound Description: Methoctramine is a muscarinic antagonist that exhibits a preference for the M2 receptor subtype.
Relevance: Methoctramine is often used in combination with p-F-HHSiD to selectively block M2 receptors, allowing for the investigation of M3-mediated effects.
AF-DX 116
Compound Description: AF-DX 116 (11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) is a muscarinic antagonist with selectivity for the M2 receptor subtype.
Relevance: AF-DX 116 is frequently used in conjunction with p-F-HHSiD to investigate the respective roles of M2 and M3 receptors in various physiological processes.
Compound Description: 4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a muscarinic antagonist with a preference for M3 receptors.
Relevance: 4-DAMP is often used in studies alongside p-F-HHSiD to investigate M3-mediated responses. In some studies, 4-DAMP is used to alkylate and irreversibly block M3 receptors, allowing for the study of M2-mediated effects.
Zamifenacin
Compound Description: Zamifenacin is a muscarinic antagonist with a higher affinity for M3 receptors compared to M1 and M2 receptors.
Relevance: Zamifenacin is another M3-preferring antagonist that, along with p-F-HHSiD, helps to pharmacologically characterize the muscarinic receptor subtypes mediating specific responses.
Himbacine
Compound Description: Himbacine is a muscarinic antagonist with selectivity for M2 and M4 receptors.
Relevance: Himbacine is used in combination with other subtype-selective antagonists, including p-F-HHSiD, to dissect the roles of different muscarinic receptor subtypes in various physiological processes.
Tropicamide
Compound Description: Tropicamide is a muscarinic antagonist with some selectivity for the M4 receptor subtype.
Relevance: Tropicamide is included in studies investigating the pharmacological profiles of muscarinic receptor subtypes, helping to differentiate the effects of p-F-HHSiD and other antagonists.
Source and Classification
pFHHSiD is classified as a muscarinic receptor antagonist, specifically targeting the M3 subtype. It is derived from research efforts aimed at understanding cholinergic signaling pathways and their modulation. The compound is commercially available from various chemical suppliers, including Research Biochemical Incorporated and Sigma-Aldrich, where it is listed under the Chemical Abstracts Service registry number 116679-83-5.
Synthesis Analysis
The synthesis of pFHHSiD involves several key steps that can be adapted based on available reagents and desired purity levels. The general synthetic route includes:
Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for modification.
Reactions: Key reactions may include nucleophilic substitutions, reductions, or cyclizations that introduce the fluorine atom and form the hexahydro structure.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level (≥98% HPLC) for biological testing.
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
Molecular Structure Analysis
The molecular structure of pFHHSiD can be described by its chemical formula C12H16ClFNO and a molecular weight of approximately 247.71 g/mol. Its structure features a hexahydro framework with a fluorine substituent at the para position relative to the nitrogen-containing moiety.
Structural Characteristics
Functional Groups: The presence of a fluorine atom enhances the lipophilicity of the compound, potentially influencing its receptor binding affinity.
Conformation: The hexahydro structure allows for flexible conformations, which may affect its interaction with muscarinic receptors.
Data and Analyses
Crystallographic data or computational modeling studies can provide insights into the spatial arrangement of atoms within pFHHSiD, aiding in understanding its binding interactions with target receptors.
Chemical Reactions Analysis
pFHHSiD primarily engages in competitive antagonism at the M3 muscarinic acetylcholine receptor. Key reactions involving this compound include:
Receptor Binding: pFHHSiD competes with acetylcholine for binding at the M3 receptor site, inhibiting downstream signaling pathways associated with calcium mobilization.
Physiological Effects: Studies have shown that pFHHSiD effectively reduces calcium influx in response to agonists like carbachol, highlighting its role in modulating cholinergic signaling.
Technical parameters such as concentration (e.g., 0.03 μM to 1 μM) are crucial in determining its efficacy and potency in biological assays.
Mechanism of Action
The mechanism of action of pFHHSiD involves its interaction with the M3 muscarinic acetylcholine receptor, where it acts as a competitive antagonist:
Binding Affinity: The compound exhibits a binding affinity characterized by a pKi value of approximately 7.7 for M3 receptors compared to 7.1 for M1 receptors.
Inhibition of Signaling: By preventing acetylcholine from activating M3 receptors, pFHHSiD disrupts normal signaling pathways that lead to increased intracellular calcium levels, thereby inhibiting physiological responses such as smooth muscle contraction.
Physical and Chemical Properties Analysis
pFHHSiD exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in dimethylsulfoxide (DMSO) and other organic solvents, with limited solubility in water.
Stability: The compound should be stored under appropriate conditions (e.g., frozen or desiccated) to maintain stability over time.
Relevant Data
Melting Point: Specific melting point data should be referenced from supplier materials or empirical studies.
Spectroscopic Data: NMR and mass spectrometry analyses can confirm structural integrity and purity.
Applications
pFHHSiD has significant applications in scientific research:
Pharmacological Studies: It is used extensively to investigate the role of M3 muscarinic receptors in various physiological processes, including smooth muscle contraction and neurotransmitter release.
Drug Development: Insights gained from studies involving pFHHSiD contribute to the development of new therapeutic agents targeting cholinergic systems.
Experimental Models: This compound serves as a valuable tool in experimental models assessing cholinergic dysfunctions related to diseases such as asthma or gastrointestinal disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-Desmethyl Cyproheptadine is a metabolite of Cyproheptadine (C989200, HCl,H2O); a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties. Also a 5-HT2/5-HT1C serotonin receptor antagonist, H1 histamine receptor antagonist, and antipruritic.
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative, , synthetic. For comparative information see the attached 2 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Quinuclidine analog of Pempidine, non-quaternary analog of Quirestine. Hypotensive, selectively blocks autonomic ganglia, the adrenal medulla, carotid glomerules. Three-fold more active than Pempidine, wide therapeutic range. Slows down neuronal pre- and post ganglionar transmission: dilates peripheral vessels and bronchi, arterial pressure and pressor reaction drop. Suppresses gland secretion. Sedative. Good penetration of biological membranes. Blocks superior cervical sympathetic ganglion (electrical stimulation of cats nictiating membrane): ED50 = 17 �g/kg, Pempidine 54 �g/kg. Blocks autonomic ganglion ( vagus electrical stimulation): depressor reaction suppression - 50 �g /kg 40%, 500 �g/kg 100%. After 100% nicotinic blockade with 500 �g /kg, cardiac system still reacts to muscarinic action of ACh (i.v.). a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative,, synthetic.
Isonicotinylglycine, also known as isonicotinuric acid or isonicotinate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Isonicotinylglycine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Isonicotinylglycine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Isonicotinylglycine is a N-acyl-amino acid.